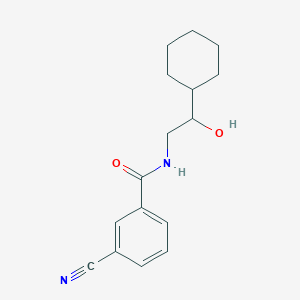

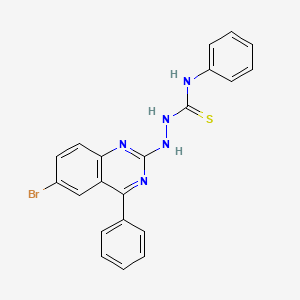

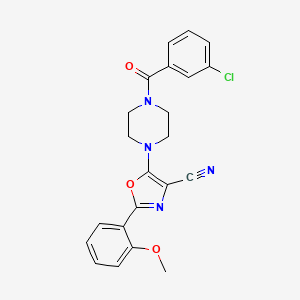

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The general formula for a cycloalkane composed of n carbons is CnH2n .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines .Molecular Structure Analysis

The carbon atoms in cycloalkanes are joined in a ring . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters can be utilized in the synthesis of benzamides . This process involves a radical approach .Physical And Chemical Properties Analysis

Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .Applications De Recherche Scientifique

Catalyst Development

Research has shown the use of cyclohexanone derivatives in the development of catalysts for selective hydrogenation processes. A study highlighted the application of palladium nanoparticles supported on mesoporous graphitic carbon nitride, demonstrating the catalyst's efficiency in promoting the selective formation of cyclohexanone under mild conditions, showcasing its potential in chemical synthesis and industry applications (Wang et al., 2011).

Colorimetric Sensing

Benzamide derivatives have been synthesized and studied for their colorimetric sensing abilities. One study synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides and investigated their solid-state properties and colorimetric sensing of fluoride anions, demonstrating the compounds' potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Synthetic Chemistry

In synthetic chemistry, benzamide derivatives have been explored for the synthesis of complex molecules. For example, the tandem Rh(III)-catalyzed oxidative acylation of secondary benzamides with aldehydes and intramolecular cyclization has been described, facilitating the efficient synthesis of 3-hydroxyisoindolin-1-ones, highlighting the role of benzamides in organic synthesis (Sharma et al., 2012).

Heterocyclic Compound Synthesis

The utilization of cyclohexanone and benzamide derivatives in the synthesis of novel heterocyclic compounds is another area of interest. Studies have demonstrated their application in the creation of new classes of compounds such as cyclic dipeptidyl ureas and triazinyl alaninamides, contributing to advancements in medicinal chemistry and drug discovery (Sañudo et al., 2006).

Catalytic Activity and Material Science

Benzamide derivatives have been explored for their catalytic activity and potential applications in material science. For instance, phenylsilsesquioxane-benzoate heptacopper complexes were synthesized and characterized, demonstrating unique catalytic properties in the oxidation of alkanes and alcohols, indicating their significance in catalysis and potential industrial applications (Bilyachenko et al., 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-10-12-5-4-8-14(9-12)16(20)18-11-15(19)13-6-2-1-3-7-13/h4-5,8-9,13,15,19H,1-3,6-7,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOIRMJVSWBTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=CC(=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2603630.png)

![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)

![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603643.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)

![5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one](/img/structure/B2603648.png)